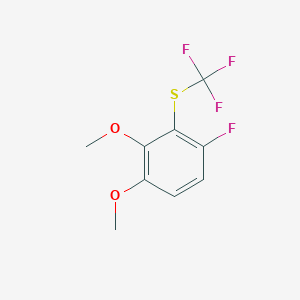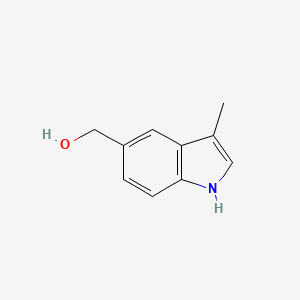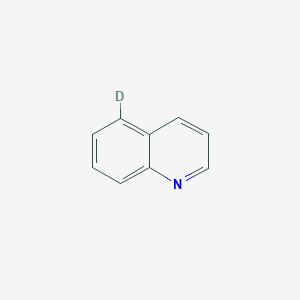
5-Deuterioquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-5-D is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a derivative of quinoline, which is a colorless hygroscopic liquid with a strong odor. Quinoline and its derivatives have been widely studied due to their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-5-D can be synthesized through various methods, including:
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.
Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline-5-D typically involves the Skraup synthesis due to its high yield and scalability. The reaction conditions are optimized to ensure maximum efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline-5-D undergoes various chemical reactions, including:
Oxidation: Quinoline-5-D can be oxidized using potassium permanganate to form quinoline N-oxide.
Substitution: Electrophilic substitution reactions, such as nitration and bromination, occur at the C-5 and C-8 positions of quinoline-5-D.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Nitration: Fuming nitric acid and sulfuric acid.
Bromination: Bromine in the presence of silver sulfate.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Tetrahydroquinoline.
Nitration: 5-nitroquinoline and 8-nitroquinoline.
Bromination: 5-bromoquinoline and 8-bromoquinoline.
Scientific Research Applications
Quinoline-5-D has a wide range of applications in scientific research, including:
Medicinal Chemistry: Quinoline-5-D derivatives are used in the development of antimalarial, anticancer, and antibacterial drugs.
Synthetic Organic Chemistry: Quinoline-5-D serves as a building block for the synthesis of various heterocyclic compounds.
Industrial Chemistry: Quinoline-5-D is used in the production of dyes, pH indicators, and other organic compounds.
Biological Research: Quinoline-5-D derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of quinoline-5-D involves its interaction with various molecular targets and pathways. For example, quinoline-5-D derivatives used as antimalarial agents interfere with the digestion of host-derived hemoglobin in the parasite’s digestive vacuole . In antibacterial applications, quinoline-5-D derivatives inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to cell death .
Comparison with Similar Compounds
Quinoline-5-D is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Isoquinoline: Similar in structure but differs in the position of the nitrogen atom.
Quinolone: Contains a carbonyl group at the C-4 position, making it more reactive in certain chemical reactions.
Quinazoline: Contains an additional nitrogen atom in the ring system, leading to different chemical properties.
Quinoline-5-D stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C9H7N |
|---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
5-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i4D |
InChI Key |
SMWDFEZZVXVKRB-QYKNYGDISA-N |
Isomeric SMILES |
[2H]C1=C2C=CC=NC2=CC=C1 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)

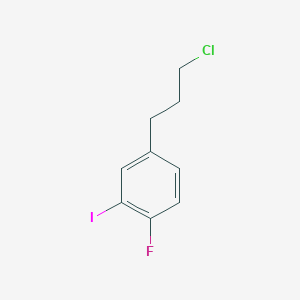

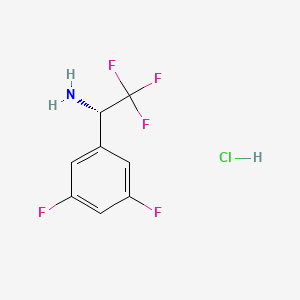
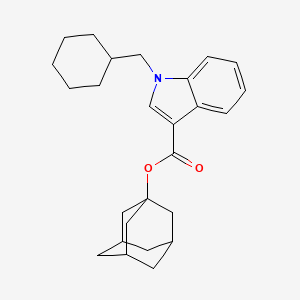
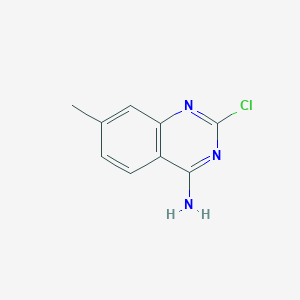

![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037951.png)
